Rociletinib (CO-1686) is a small molecule tyrosine kinase inhibitor (TKI) that selectively targets mutant forms of the epidermal growth factor receptor (EGFR). [] It was designed to inhibit EGFR with activating mutations, such as L858R and exon 19 deletions, as well as the T790M resistance mutation, while sparing wild-type EGFR. [, , ] This selectivity makes it particularly relevant in cancer research, especially for non-small cell lung cancer (NSCLC) driven by EGFR mutations. []
Rociletinib is an experimental drug developed by Clovis Oncology, classified as a third-generation epidermal growth factor receptor inhibitor. It is designed to target specific mutations in the epidermal growth factor receptor, particularly the activating mutations and the T790M resistance mutation, which are common in non-small cell lung cancer. This compound has been granted Breakthrough Therapy Designation by the U.S. Food and Drug Administration for use as a second-line treatment in patients with non-small cell lung cancer harboring these mutations .
The synthesis of Rociletinib involves several key steps, primarily utilizing organic synthesis techniques. The process generally starts with the preparation of a parent nucleus, 2,4-dichloro-5-trifluoromethylpyrimidine. This compound undergoes a series of reactions including substitution and condensation with various amine derivatives to produce the final product.
The synthesis has been optimized for high yield and purity, making it suitable for industrial production .
Rociletinib is chemically defined as N-[3-[[2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidyl]amino]phenyl]-2-acrylamide. Its molecular formula is , and it has a molecular weight of 397.41 g/mol.
The structure features:
Rociletinib undergoes various chemical reactions during its synthesis:
Each step is carefully controlled to maximize yield and minimize by-products, utilizing techniques such as high-performance liquid chromatography for purification .
Rociletinib acts as an irreversible inhibitor of the epidermal growth factor receptor tyrosine kinase activity. It binds covalently to cysteine residues in the active site of the receptor, effectively blocking signaling pathways that drive tumor growth in non-small cell lung cancer.
Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm identity and purity during synthesis .
Rociletinib's primary application lies in oncology, specifically for treating non-small cell lung cancer with specific epidermal growth factor receptor mutations. Its development represents a significant advancement in targeted cancer therapies, aiming to improve outcomes for patients who have developed resistance to previous treatments.
Ongoing research continues to explore Rociletinib's efficacy in combination therapies and its potential use against other cancers exhibiting similar mutation profiles. Additionally, analogs of Rociletinib are being synthesized to enhance selectivity and reduce side effects .
The evolution of EGFR tyrosine kinase inhibitors (TKIs) represents a paradigm shift in non-small cell lung cancer (NSCLC) treatment. First-generation reversible inhibitors (gefitinib, erlotinib) demonstrated impressive initial responses in patients with activating EGFR mutations (exon 19 deletions, L858R), but acquired resistance universally developed within 9-14 months. The T790M "gatekeeper" mutation emerged as the dominant resistance mechanism, observed in 50-65% of progressed cases [1] [4]. This mutation restores ATP affinity through steric hindrance and increased catalytic activity, reducing first-generation TKI efficacy [7]. Second-generation irreversible inhibitors (afatinib) showed limited clinical utility against T790M due to dose-limiting toxicities from wild-type EGFR inhibition. This therapeutic gap propelled the development of third-generation EGFR TKIs designed to selectively target T790M-mutant cells while sparing wild-type EGFR [1] [7]. Rociletinib (CO-1686) emerged alongside osimertinib (AZD9291) as a promising covalent inhibitor specifically engineered to overcome T790M-mediated resistance through mutant-selective binding [2] [6].
Rociletinib addresses a critical unmet need in precision oncology by specifically targeting NSCLC tumors harboring the EGFR T790M resistance mutation. This mutation confers resistance by increasing ATP affinity approximately 18-fold in L858R/T790M double mutants, allowing cancer cells to outcompete first-generation TKIs for the ATP-binding pocket [1] [4]. Rociletinib demonstrated potent activity against multiple EGFR mutants, including sensitizing mutations (exon 19 deletion, L858R) and the resistance-conferring T790M mutation, while maintaining significantly reduced activity against wild-type EGFR [2] [3]. Preclinical studies revealed rociletinib's ability to suppress tumor growth in transgenic mouse models carrying L858R/T790M mutations that were refractory to erlotinib [2] [4]. This selectivity profile suggested potential for minimized wild-type EGFR-related toxicities (rash, diarrhea) compared to earlier generation inhibitors. Crucially, rociletinib retained activity against uncommon EGFR mutations including G719S, exon 19 insertions, and L861Q, though demonstrated no activity against exon 20 insertions [3].
Table 1: Rociletinib's Selectivity Profile Against Key EGFR Mutations
EGFR Mutation Type | Cellular IC₅₀ (nM) | Clinical Significance |
---|---|---|
L858R/T790M | 62-100 | Primary target for acquired resistance |
Exon 19 deletion | 187-211 | Common sensitizing mutation |
Wild-type EGFR | >2000-4331 | Minimized off-target toxicity |
G719S | Active | Uncommon sensitizing mutation |
Exon 20 insertions | Inactive | Primary resistance mechanism |
Rociletinib belongs to the pyrimidine-based irreversible inhibitors structurally characterized by a 2,4-diaminopyrimidine core with a 5-CF₃ substituent, a reactive acrylamide group, and a piperazine ring [2] [3]. The acrylamide moiety enables covalent binding to cysteine 797 (C797) within the ATP-binding pocket of EGFR, conferring irreversible inhibition [3] [8]. Structural analyses reveal that the aminopyrimidine group forms critical hydrogen bonds with methionine 793 in the hinge region, while the 5-CF₃ substituent engages in hydrophobic interactions with the methionine residue at position 790 (T790M mutation) [2]. This specific interaction underlies rociletinib's selectivity for T790M-mutant EGFR over wild-type EGFR, which contains a smaller threonine residue at position 790 resulting in weaker hydrophobic forces [2] [8].
Kinase profiling demonstrates rociletinib's high selectivity for mutant EGFR isoforms over other kinases. While it effectively inhibits EGFR exon 19 deletion, T790M, L858R/T790M, and L858R mutants, it exhibits only weak activity against FAK, CHK2, ERBB4, and JAK3 kinases [3]. This selectivity translates to a 22-fold greater potency against L858R/T790M mutant kinases compared to wild-type EGFR, with inactivation rate constant to binding constant ratios of 2.41×10⁵ M⁻¹S⁻¹ versus 1.12×10⁴ M⁻¹S⁻¹, respectively [2] [3]. The distinct chemical structure differentiates rociletinib from first-generation quinazoline-based inhibitors (erlotinib, gefitinib) and positions it within the third-generation inhibitors specifically designed to target T790M-mediated resistance through covalent binding and mutant selectivity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7